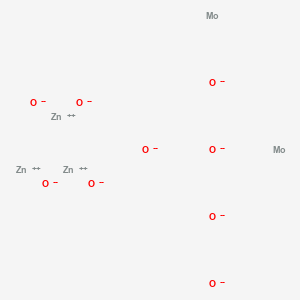

Molybdenum zinc oxide (Mo2Zn3O9)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molybdenum zinc oxide (Mo2Zn3O9) is an inorganic compound that combines the properties of molybdenum and zinc oxides. It is known for its unique chemical and physical characteristics, making it a valuable material in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Molybdenum zinc oxide can be synthesized through various methods, including electrodeposition and hydrothermal synthesis. In the electrodeposition method, a hydrous molybdenum oxide layer is applied onto the surface of zinc metal anode to mitigate corrosion and side reactions during zinc deposition and stripping . Hydrothermal synthesis involves stabilizing intermediate zinc hydroxide states on a functionalized molybdenum disulfide surface, forming a two-dimensional heterostructure .

Industrial Production Methods

Industrial production of molybdenum zinc oxide typically involves large-scale hydrothermal synthesis, where zinc and molybdenum precursors are reacted under controlled temperature and pressure conditions to form the desired compound. This method ensures high purity and uniformity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Molybdenum zinc oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of molybdenum and zinc within the compound.

Common Reagents and Conditions

Common reagents used in reactions involving molybdenum zinc oxide include chlorine, which reacts with molybdenum to form molybdenum chloride . The conditions for these reactions typically involve controlled temperatures and the presence of specific catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving molybdenum zinc oxide depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state products.

Wissenschaftliche Forschungsanwendungen

Molybdenum zinc oxide has a wide range of scientific research applications due to its unique properties. It is used in:

Energy Storage: As a coating for zinc metal anodes in aqueous zinc-ion batteries, improving cycle stability and reducing voltage hysteresis.

Photocatalysis: Enhancing visible-light degradation of organic pollutants like rhodamine B through the formation of two-dimensional heterostructures.

Thermoelectric Materials: Improving thermoelectric performance and mechanical strength through molybdenum doping.

Wirkmechanismus

The mechanism of action of molybdenum zinc oxide involves its ability to modify the surface properties of zinc anodes, enhancing hydrophilicity and facilitating uniform zinc deposition. This reduces dendrite formation and improves the overall stability of zinc-ion batteries . In photocatalytic applications, the compound’s heterostructure physically separates photoinduced electrons and holes, suppressing charge recombination and enhancing degradation efficiency .

Vergleich Mit ähnlichen Verbindungen

Molybdenum zinc oxide can be compared with other similar compounds, such as:

Molybdenum disulfide (MoS2): Known for its excellent catalytic and electronic properties.

Zinc oxide (ZnO): Widely used in photocatalysis and electronics.

Molybdenum trioxide (MoO3): Utilized in catalysis and energy storage applications.

Molybdenum zinc oxide stands out due to its combined properties of both molybdenum and zinc oxides, offering enhanced performance in various applications.

Eigenschaften

CAS-Nummer |

22914-58-5 |

|---|---|

Molekularformel |

Mo2O9Zn3-12 |

Molekulargewicht |

532.0 g/mol |

IUPAC-Name |

trizinc;molybdenum;oxygen(2-) |

InChI |

InChI=1S/2Mo.9O.3Zn/q;;9*-2;3*+2 |

InChI-Schlüssel |

SDGPQJIWTGCSRL-UHFFFAOYSA-N |

Kanonische SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zn+2].[Zn+2].[Zn+2].[Mo].[Mo] |

Physikalische Beschreibung |

Dry Powder |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)

![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)